molecular formula C11H19NO4 B1334502 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid CAS No. 194154-91-1

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Cat. No. B1334502
M. Wt: 229.27 g/mol
InChI Key: GDWKIRLZWQQMIE-UHFFFAOYSA-N
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Description

The compound "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid" is a nitrogenous organic molecule that is part of a class of compounds with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality.

Synthesis Analysis

The synthesis of related compounds involves the use of protective groups and various synthetic routes. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was achieved using iso-butoxycarbonyl chloride via the mixed anhydride method . This method could potentially be adapted for the synthesis of "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl groups has been studied using various analytical techniques. X-ray diffraction studies have been used to confirm the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, revealing that it crystallizes in the triclinic space group with specific cell parameters . Similarly, the molecular structure of related compounds can be determined and compared with theoretical models using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its role in protecting amines during synthesis. The chemical behavior of this group in reactions is well-documented, although the provided papers do not specifically address the reactions of "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid". However, insights can be drawn from the oxidative cyclization reactions and coordination behavior of related compounds, such as the synthesis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine through cobalt(II) coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the tert-butoxycarbonyl group can be inferred from spectroscopic data, such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be studied using DFT to reveal physicochemical properties . The intermolecular hydrogen bonds observed in the crystal structure of related compounds suggest potential for forming stable associations, which could be relevant for the compound of interest .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is primarily involved in the synthesis of complex organic compounds and the study of their chemical structures. For instance, it is used in the preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, where it facilitates the catalytic hydrogenation process. This process is more efficient when the nitrogen atom in the compound is substituted with a tert-butoxycarbonyl group, which aids in achieving high facial stereoselectivity during hydrogenation (Gilchrist, Lemos, & Ottaway, 1997).

Role in Divergent Synthesis

The compound is also instrumental in divergent synthesis methods. It is involved in reactions with enamines, where it helps in the synthesis of various compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on the solvent and temperature used. These reactions can proceed through different mechanisms like stereospecific cycloaddition or addition/cyclization pathways (Rossi et al., 2007).

Utilization in Solid Phase Synthesis

It plays a critical role in the solid-phase synthesis of peptide isosteres. The compound's stability under acidic conditions and its ability to yield aldehydes makes it a valuable component in combinatorial chemistry. It is used to produce N-Boc N,O-acetals, which serve as aldehyde protection groups in solid-phase synthesis (Groth & Meldal, 2001).

Application in Nucleic Acid Studies

This compound is crucial in the study of nucleic acids, particularly in the synthesis of pyrrolidine PNAs (Peptide Nucleic Acids). Its involvement in the synthesis of trans-L/D-2-(tert-butoxycarbonylaminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acids is essential for systematic DNA/RNA complexation studies (Kumar & Meena, 2003).

Quantum Chemical Investigations

The compound is also a subject of quantum chemical investigations, where its molecular properties, such as the highest occupied and lowest unoccupied molecular orbitals, are analyzed. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Bouklah et al., 2012).

Safety And Hazards

This compound is classified as dangerous with hazard statements H301-H410 . Precautionary statements include P273-P301+P310-P305+P351+P338 .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKIRLZWQQMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398571
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

CAS RN

194154-91-1
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Wang, X Pan, Y Song, J Liu, F Ma… - Journal of Medicinal …, 2021 - ACS Publications
Overcoming the FLT3-ITD mutant has been a promising drug design strategy for treating acute myeloid leukemia (AML). Herein, we discovered a novel FLT3 inhibitor 17, which …
Number of citations: 13 pubs.acs.org
MK Ji, D Hertsen, DH Yoon, H Eum… - Chemistry–An Asian …, 2014 - Wiley Online Library
[(1R)‐(1‐Phenylethyl)]‐1‐azoniabicyclo[3.1.0]hexane tosylate was generated as a stable bicyclic aziridinium salt from the corresponding 2‐(3‐hydroxypropyl)aziridine upon reaction …
Number of citations: 32 onlinelibrary.wiley.com
VKR Tangadanchu, H Jiang, Y Yu, TJA Graham… - European journal of …, 2020 - Elsevier
Sphingosine kinase (SphK) is primarily responsible for the production of Sphingosine-1-phosphate (S1P) that plays an important role in many biological and pathobiological processes …
Number of citations: 9 www.sciencedirect.com
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org
W McCoull, RD Abrams, E Anderson… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the protein–protein interaction between B-cell lymphoma 6 (BCL6) and corepressors has been implicated as a therapeutic target in diffuse large B-cell lymphoma (DLBCL) …
Number of citations: 65 pubs.acs.org
MK Ji, D Hertsen, DH Yoon, H Eum, H Goossens… - academia.edu
1-[(1R)-(1-Phenylethyl)]-1-azoniabicycloACHTUNGTRENNUNG [3.1. 0] hexane tosylate was generated as a stable bicyclic aziridinium salt from the corresponding 2-(3-hydroxypropyl) …
Number of citations: 0 www.academia.edu
ES Childress, Y Kharel, AM Brown… - Journal of medicinal …, 2017 - ACS Publications
Sphingosine 1-phosphate (S1P) is a pleiotropic signaling molecule that interacts with its five G-protein coupled receptors (S1P 1–5 ) to regulate cell growth and survival and has been …
Number of citations: 41 pubs.acs.org
FS Kimball, RH Himes, GI Georg - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
A heteroaromatic 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analog library was prepared and tested for cytotoxic properties against the HCT-116 colon cancer cell line, thus …
Number of citations: 10 www.sciencedirect.com
FS Kimball, BJ Turunen, KC Ellis, RH Himes… - Bioorganic & medicinal …, 2008 - Elsevier
An enantiospecific synthesis was developed to generate both enantiomers of 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one. A biological assay utilizing the HCT-…
Number of citations: 24 www.sciencedirect.com
MJ Niphakis - 2010 - search.proquest.com
The phenanthropiperidines are remarkably potent anti-proliferative alkaloids. Only one member of this class has been tested in the clinic, but the trials were terminated shortly thereafter …
Number of citations: 1 search.proquest.com

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